

Ro 09-1679 quality control and purity assessment

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Compound of Interest

Compound Name: Ro 09-1679

Cat. No.: B15575496

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Technical Support Center: Ro 09-1679

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of **Ro 09-1679**. The information is presented in a question-and-answer format, addressing potential issues and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **Ro 09-1679** and what is its primary mechanism of action?

Ro 09-1679 is a potent thrombin inhibitor originally isolated from the fungus *Mortierella alpina*. [1] It is an oligopeptide-like molecule with the structure Fumaryl-L-Arginyl-L-Leucyl-L-Argininal. Its primary mechanism of action is the direct inhibition of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, **Ro 09-1679** prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation.

Q2: What are the key quality control parameters to assess for a new batch of **Ro 09-1679**?

For a new batch of **Ro 09-1679**, the following quality control parameters are crucial:

- Identity: Confirmation of the correct chemical structure.
- Purity: Determination of the percentage of the active pharmaceutical ingredient (API) and identification of any impurities.

- Potency: Measurement of its biological activity as a thrombin inhibitor.
- Stability: Assessment of its degradation profile under various stress conditions.

Q3: Which analytical techniques are recommended for the quality control of **Ro 09-1679**?

A combination of chromatographic and spectroscopic methods is recommended:

- High-Performance Liquid Chromatography (HPLC): Primarily for purity assessment and quantification.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): For identity confirmation by accurate mass measurement and fragmentation analysis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation.
- Thrombin Inhibition Assay: To determine the biological potency.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Purity Assessment and Analytical Methods

Q4: How can I assess the purity of my **Ro 09-1679** sample by HPLC?

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptide-like molecules such as **Ro 09-1679**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) A typical method involves separating the compound on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

Experimental Protocol: RP-HPLC for Purity Assessment

Parameter	Recommended Conditions
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	5% to 60% B over 30 minutes
Flow Rate	1.0 mL/min
Detection	UV at 214 nm and 280 nm
Injection Volume	20 µL
Column Temperature	30°C

This is a general method and may require optimization for your specific instrument and sample.

Q5: How do I confirm the identity of **Ro 09-1679** using mass spectrometry?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the identity of **Ro 09-1679** by providing an accurate mass measurement of the molecular ion.^{[7][8][9][10]} Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a fingerprint for the molecule's structure.

Data Presentation: Expected Mass Spectrometry Data for **Ro 09-1679**

Parameter	Expected Value
Chemical Formula	C ₂₂ H ₃₉ N ₉ O ₆
Monoisotopic Mass	525.3027 g/mol
Observed [M+H] ⁺	526.3100 m/z
Observed [M+2H] ²⁺	263.6586 m/z

Due to the two basic arginine residues, **Ro 09-1679** is expected to readily form a doubly charged ion in positive ESI mode.

Q6: What should I look for in the NMR spectrum of **Ro 09-1679**?

The ^1H NMR spectrum of **Ro 09-1679** will show characteristic signals for the fumaryl, arginyl, leucyl, and argininal residues.

Data Presentation: Estimated ^1H NMR Chemical Shifts for Key Moieties of **Ro 09-1679** (in DMSO- d_6)

Moiety	Protons	Estimated Chemical Shift (ppm)
Fumaryl	Olefinic CH=CH	6.5 - 7.0
Arginine	Guanidinium NH	7.0 - 7.5
$\delta\text{-CH}_2$	~ 3.1	
Leucine	$\gamma\text{-CH}$	~ 1.6
$\delta\text{-CH}_3$	0.8 - 0.9	
Argininal	Aldehyde CH	9.4 - 9.6

These are estimated values and can be influenced by the solvent and the overall molecular conformation.^{[14][15][16][17][18]}

Potency and Stability Assessment

Q7: How can I determine the biological activity of my **Ro 09-1679** sample?

The biological activity is determined by its ability to inhibit thrombin. This is typically measured using a chromogenic or fluorogenic thrombin inhibition assay.^{[11][12][13]} The assay measures the rate at which thrombin cleaves a synthetic substrate in the presence and absence of the inhibitor.

Experimental Protocol: Fluorogenic Thrombin Inhibition Assay

- Reagent Preparation:
 - Prepare a stock solution of **Ro 09-1679** in a suitable solvent (e.g., DMSO).

- Prepare a series of dilutions of **Ro 09-1679** in assay buffer.
- Prepare solutions of human α -thrombin and a fluorogenic thrombin substrate in assay buffer.
- Assay Procedure:
 - In a 96-well plate, add the thrombin solution to wells containing either the **Ro 09-1679** dilutions or buffer (control).
 - Incubate for 15 minutes at 37°C.
 - Initiate the reaction by adding the fluorogenic substrate.
 - Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 350/450 nm).
- Data Analysis:
 - Calculate the rate of substrate cleavage for each concentration of **Ro 09-1679**.
 - Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.

Q8: How should I assess the stability of **Ro 09-1679**?

Forced degradation studies are used to identify potential degradation pathways and to develop a stability-indicating HPLC method.^{[19][20][21][22][23]} This involves subjecting the compound to various stress conditions.

Data Presentation: Recommended Conditions for Forced Degradation Studies

Stress Condition	Typical Parameters	Potential Degradation Products
Acid Hydrolysis	0.1 M HCl, 60°C, 24h	Hydrolysis of the peptide bonds and the fumaryl group.
Base Hydrolysis	0.1 M NaOH, RT, 4h	Hydrolysis, epimerization.
Oxidation	3% H ₂ O ₂ , RT, 24h	Oxidation of the argininal and other residues.
Thermal Stress	80°C, 48h (solid)	Degradation, aggregation.
Photostability	ICH Q1B guidelines	Photodegradation products.

Troubleshooting

Q9: I am seeing multiple peaks in my HPLC chromatogram for a supposedly pure sample of **Ro 09-1679**. What could be the cause?

Multiple peaks can arise from several sources:

- Impurities from Synthesis/Isolation: These could be related peptides from the *Mortierella alpina* fermentation or byproducts from a synthetic route.[\[24\]](#)[\[25\]](#)
- Degradation: **Ro 09-1679** may have degraded during storage or sample preparation. The argininal moiety is particularly susceptible to oxidation and the peptide bonds to hydrolysis.
- Chromatographic Artifacts: Poor peak shape, such as splitting or tailing, can be mistaken for multiple peaks. This can be caused by issues with the mobile phase, column, or sample solvent.

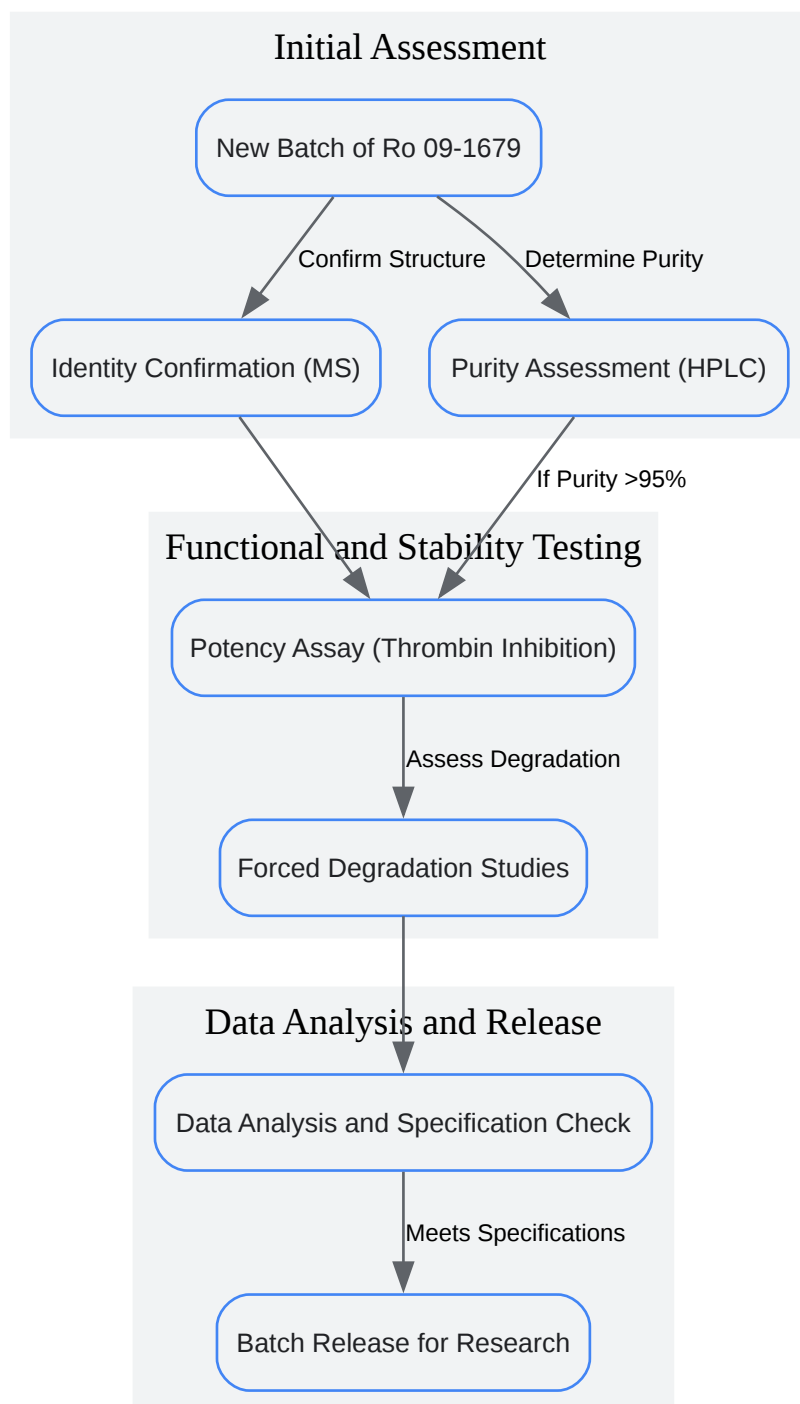
Q10: My thrombin inhibition assay is giving inconsistent results. What are the common pitfalls?

Inconsistent results in thrombin inhibition assays can be due to:[\[11\]](#)[\[12\]](#)[\[26\]](#)

- Reagent Instability: Ensure that the thrombin and substrate solutions are fresh and have been stored correctly.

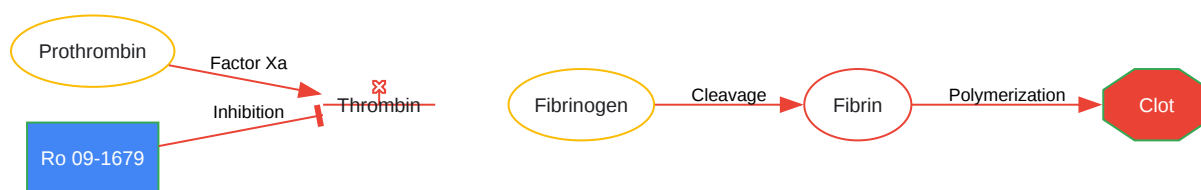
- **Pipetting Errors:** Inaccurate pipetting, especially of the inhibitor dilutions, can lead to high variability.
- **Temperature Fluctuations:** Thrombin activity is temperature-dependent. Ensure all reagents and the plate are at the correct temperature.
- **Interference from Sample Components:** High concentrations of organic solvents (like DMSO) or other compounds in your sample can interfere with the assay.

Visualizations



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Caption: Quality control workflow for **Ro 09-1679**.



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Caption: Mechanism of action of **Ro 09-1679**.

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